

# Methyl N-Boc-3-Oxopiperidine-4-carboxylate

## CAS number 220223-46-1

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### Compound of Interest

Compound Name: Methyl N-Boc-3-Oxopiperidine-4-carboxylate

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## Technical Guide: Methyl N-Boc-3-Oxopiperidine-4-carboxylate

CAS Number: 220223-46-1 Molecular Formula: C<sub>12</sub>H<sub>19</sub>NO<sub>5</sub> Molecular Weight: 257.28 g/mol

This technical guide provides a comprehensive overview of **Methyl N-Boc-3-Oxopiperidine-4-carboxylate**, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals involved in drug discovery and development.

### Overview and Chemical Identity

**Methyl N-Boc-3-Oxopiperidine-4-carboxylate** is a heterocyclic organic compound widely utilized as a versatile intermediate in the synthesis of complex pharmaceutical agents.<sup>[1]</sup> Its structure, featuring a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group and functionalized with both a ketone and a methyl ester, makes it an ideal scaffold for constructing diverse molecular architectures.<sup>[2]</sup> Also known by its systematic name, 3-Oxo-1,4-piperidinedicarboxylic Acid 1-(1,1-Dimethylethyl) 4-Methyl Ester, this compound plays a crucial role as a reagent in the development of novel therapeutics.<sup>[2][3]</sup>

### Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and predicted properties of the compound.

Table 1: Physical and Chemical Properties

Property	Value	Source
Appearance	White to off-white solid	[1]
Purity	≥ 95-97%	[4][5]
Melting Point	60-65 °C (Predicted)	[4]
Boiling Point	350.0 ± 42.0 °C (Predicted)	[1][2]
Density	1.175 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1][2]
Flash Point	165.5 ± 27.9 °C (Predicted)	[1]
Storage Temperature	2-8°C (Refrigerated)	[2][5]

Table 2: Computed and Spectroscopic Parameters

Parameter	Value	Source
Polar Surface Area (PSA)	72.91 Å <sup>2</sup>	[1]
LogP	0.92340	[1]
Refractive Index	1.483 (Predicted)	[1]
pKa	11.14 ± 0.20 (Predicted)	[2]
Vapour Pressure	0.0 ± 0.8 mmHg at 25°C (Predicted)	[1]

## Applications in Drug Discovery and Development

**Methyl N-Boc-3-Oxopiperidine-4-carboxylate** is a valuable intermediate primarily used in the synthesis of heterocyclic compounds for targeted therapies.

- **Histamine H4 Receptor Antagonists:** The compound is a key reagent for synthesizing fused pyrimidines that act as histamine H4 receptor antagonists. These antagonists are under

investigation for treating inflammatory conditions such as allergies, asthma, and autoimmune diseases by modulating immune responses.[2][3]

- **mGluR1 Antagonists for Migraine:** It serves as a precursor in the synthesis of heterocycles containing a 4-substituted pyrimidine subunit. These molecules function as metabotropic glutamate receptor 1 (mGluR1) antagonists, a class of drugs being explored for the treatment of migraine.[2][3]
- **Central Nervous System (CNS) Agents:** Researchers are utilizing this building block to develop new drugs for treating certain central nervous system diseases.[4]
- **Bioactive Peptides and Antibacterial Agents:** Its structural features make it suitable for synthesizing bioactive peptides and for formulating potential antibacterial and antifungal agents.[4]

## Experimental Protocols

While a specific, published synthesis for **Methyl N-Boc-3-Oxopiperidine-4-carboxylate** is not readily available, a plausible and common route involves the oxidation of a hydroxyl precursor. The following protocol is a representative example based on standard organic chemistry reactions, such as the Swern oxidation, which is used for synthesizing related N-Boc-3-piperidones.[6]

### Protocol 4.1: Synthesis via Oxidation of Hydroxyl Precursor

This protocol describes the synthesis of the title compound from its corresponding alcohol precursor, Methyl N-Boc-3-hydroxypiperidine-4-carboxylate.

Materials:

- Methyl N-Boc-3-hydroxypiperidine-4-carboxylate
- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- Triethylamine (TEA)

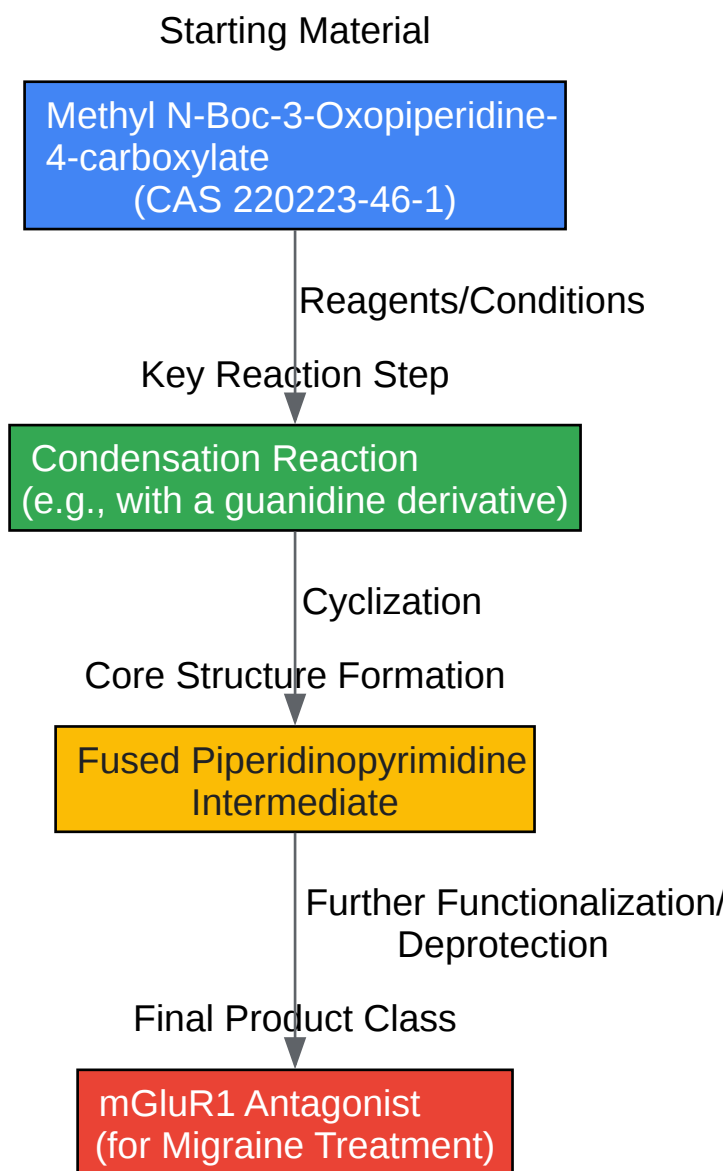
- Dichloromethane (DCM), anhydrous
- Argon or Nitrogen gas
- Standard glassware for anhydrous reactions

#### Procedure:

- **Reaction Setup:** In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.
- **Activator Formation:** To the cooled solution, add DMSO (2.2 equivalents) dropwise via syringe. Stir the mixture for 15 minutes at -78 °C.
- **Alcohol Addition:** Dissolve Methyl N-Boc-3-hydroxypiperidine-4-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the activated DMSO mixture. Stir the resulting reaction mixture for 45-60 minutes at -78 °C.
- **Quenching:** Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. Continue stirring for 20 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.
- **Work-up:** Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of NH<sub>4</sub>Cl, saturated aqueous NaHCO<sub>3</sub>, and brine.
- **Purification:** Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure **Methyl N-Boc-3-Oxopiperidine-4-carboxylate**.

#### Protocol 4.2: Workflow for Application in Synthesis

The following workflow illustrates the use of the title compound as an intermediate in the synthesis of a pyrimidine-based mGluR1 antagonist.

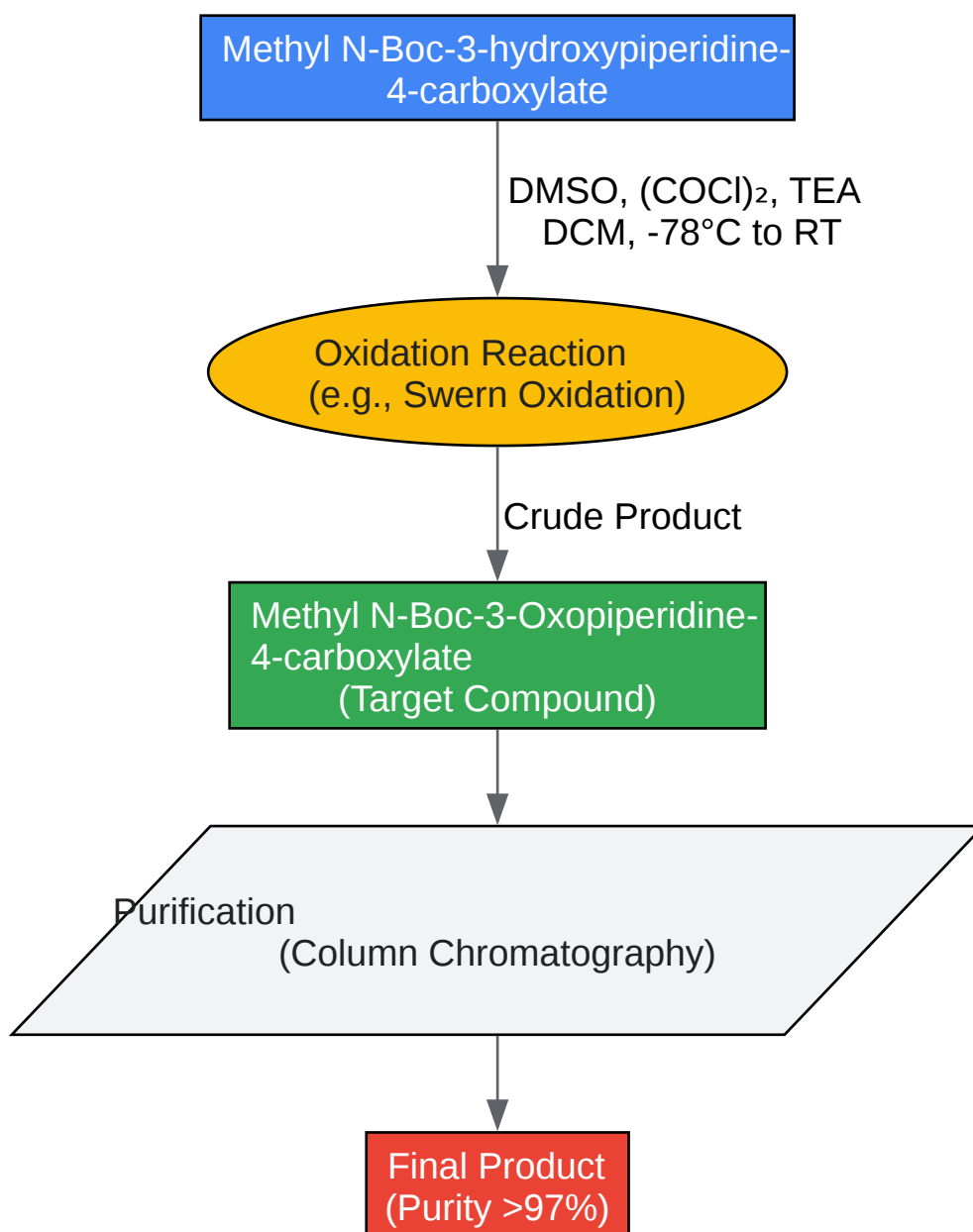


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Application of the compound in synthesizing mGluR1 antagonists.

## Synthesis Pathway Visualization

The synthetic pathway detailed in Protocol 4.1 can be visualized as a logical workflow.



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Proposed synthesis pathway for the title compound.

## Safety Information

While specific toxicity data is limited, general precautions should be taken when handling this compound.

- Low-dose administration in animal studies has shown no toxicity.[4]

- High doses may lead to adverse reactions, including convulsions and respiratory depression. [4]
- Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are required. All handling should be performed in a well-ventilated fume hood.

## Conclusion

**Methyl N-Boc-3-Oxopiperidine-4-carboxylate** (CAS 220223-46-1) is a high-value chemical intermediate with significant applications in the pharmaceutical industry. Its utility in constructing complex heterocyclic systems, particularly for developing treatments for inflammatory diseases and neurological disorders, underscores its importance in modern drug discovery pipelines. The protocols and data presented in this guide offer a foundational resource for scientists working with this versatile compound.

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